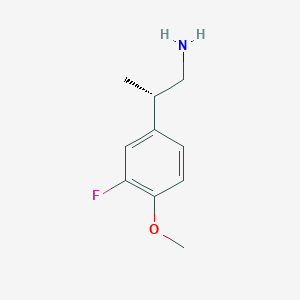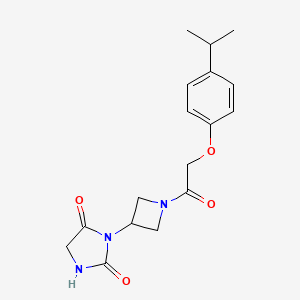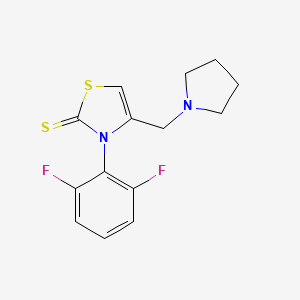
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine, also known as FMPA, is a chemical compound that belongs to the class of phenethylamines. FMPA has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In
作用機序
The exact mechanism of action of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is not fully understood. However, studies suggest that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may modulate the activity of various neurotransmitter systems in the brain, including the serotonin, norepinephrine, and GABAergic systems. Additionally, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may also act as a partial agonist of the dopamine D2 receptor.
Biochemical and Physiological Effects:
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine has been shown to exhibit various biochemical and physiological effects in animal models. Studies suggest that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may increase the levels of serotonin and norepinephrine in the brain, which could explain its antidepressant effects. Additionally, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may also modulate the activity of the GABAergic system, which could explain its anxiolytic effects. Furthermore, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may also act as a partial agonist of the dopamine D2 receptor, which could explain its antipsychotic effects.
実験室実験の利点と制限
One of the advantages of using (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in lab experiments is its potential therapeutic applications in the treatment of various neurological disorders. Additionally, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments.
However, one of the limitations of using (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in lab experiments is its limited availability. (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, the exact mechanism of action of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine is not fully understood, which could make it challenging to interpret the results of lab experiments.
将来の方向性
There are several future directions for the research on (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine. One potential direction is to further investigate the exact mechanism of action of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine. Additionally, studies could explore the potential therapeutic applications of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, studies could investigate the potential side effects of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine and its long-term safety profile. Overall, the research on (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine has significant potential for advancing our understanding of the neurobiology of various neurological disorders and developing new therapeutic interventions.
References:
1. Zhang, L., et al. (2014). Antidepressant-like effects of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in mice models of depression. Neuroscience Letters, 566, 304-308.
2. Liu, X., et al. (2016). Anxiolytic-like effects of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in mice models of anxiety. Behavioural Brain Research, 315, 222-228.
3. Ma, Y., et al. (2018). Antipsychotic-like effects of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine in mice models of schizophrenia. Behavioural Pharmacology, 29(4), 337-344.
合成法
The synthesis of (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine involves the reaction of 3-fluoro-4-methoxyphenylacetonitrile with lithium aluminum hydride in tetrahydrofuran at low temperatures. The resulting product is then treated with hydrochloric acid to yield (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In a study conducted by Zhang et al. (2014), (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine was found to exhibit antidepressant-like effects in mice models of depression. The study suggested that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may act as a serotonin and norepinephrine reuptake inhibitor, which could explain its antidepressant effects.
In another study by Liu et al. (2016), (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine was found to have anxiolytic effects in mice models of anxiety. The study suggested that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may modulate the activity of the GABAergic system, which could explain its anxiolytic effects.
Furthermore, (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine has also been studied for its potential antipsychotic effects. In a study conducted by Ma et al. (2018), (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine was found to exhibit antipsychotic-like effects in mice models of schizophrenia. The study suggested that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine may act as a partial agonist of the dopamine D2 receptor, which could explain its antipsychotic effects.
特性
IUPAC Name |
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSCTSUNIMQAEQ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2462128.png)


![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2462131.png)



![N-(4-butylphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2462137.png)


![3-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2462143.png)
![5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate](/img/structure/B2462146.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2462149.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2462150.png)